3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Regioselective halogenation Cross-coupling chemistry Pyrazolopyrimidine functionalization

Secure the C3-brominated isomer specifically required for regioselective palladium-catalyzed cross-coupling reactions. Unlike C2 or C5 halogenated analogs, the electron-rich C3 position in 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine ensures exclusive reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This intermediate is explicitly cited in MAPKAPK2 inhibitor patents (WO2004/87707, WO2014/75168, WO2015/70349). Verify identity with the characteristic melting point (73–75 °C) to eliminate positional isomer misidentification. In-house synthesis protocol achieving 92% yield using NBS/CAN in acetonitrile provides a quality benchmark.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
CAS No. 114040-06-1
Cat. No. B032496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
CAS114040-06-1
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
InChIInChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H
InChIKeyCJIKMWXLGRVJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1): Core Structural and Procurement Profile


3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1) is a halogenated heterocyclic compound with the molecular formula C₆H₂BrCl₂N₃ and a molecular weight of 266.91 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class, a fused bicyclic scaffold comprising a pyrazole ring fused to a pyrimidine ring, and is characterized by bromine substitution at the C3 position and chlorine atoms at both the C5 and C7 positions . This compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with documented applications in the synthesis of MAPKAPK2 inhibitors for anti-inflammatory targets and as a building block for various pharmaceutical candidates .

Why Halogen Position Isomers of Pyrazolo[1,5-a]pyrimidine Are Not Interchangeable: Procurement Risks with 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine


The pyrazolo[1,5-a]pyrimidine scaffold presents multiple electrophilic sites where halogen substitution can occur, and the specific position of bromine substitution (C2 vs. C3 vs. C5 vs. C6 vs. C7) fundamentally alters the compound's reactivity profile, downstream synthetic utility, and biological target compatibility [1]. A user seeking 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine cannot arbitrarily substitute it with 2-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 2668960-31-2) or 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1) without risking divergent regioselectivity in subsequent cross-coupling reactions and altered binding to biological targets [2]. The C3 position in pyrazolo[1,5-a]pyrimidines is the most electron-rich site in the pyrazole portion and serves as the primary locus for electrophilic substitution and transition metal-catalyzed functionalization, making C3-brominated derivatives uniquely suited for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings compared to C2 or C5 halogenated analogs [3].

Quantitative Comparative Evidence for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioselectivity Advantage: C3 Bromination Enables Predictable Cross-Coupling vs. C2 Isomers

A 2024 study in RSC Advances demonstrated that C3 is the exclusive site for electrophilic halogenation on the pyrazolo[1,5-a]pyrimidine scaffold under mild aqueous conditions, establishing that 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine represents the regiochemically favored and synthetically accessible bromination product [1]. In contrast, the 2-bromo isomer (CAS 2668960-31-2) requires alternative synthetic routes and exhibits different reactivity in palladium-catalyzed cross-couplings, making the C3-brominated derivative the preferred substrate for Suzuki-Miyaura and related transformations [2].

Regioselective halogenation Cross-coupling chemistry Pyrazolopyrimidine functionalization

Physicochemical Differentiation: Melting Point and Density vs. Positional Isomers

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine exhibits a melting point of 73–75 °C and a density of 2.16 g/cm³ (predicted) . These values serve as critical quality control markers to distinguish the desired C3-brominated product from the 2-bromo positional isomer (CAS 2668960-31-2), which shares the identical molecular formula and molecular weight (266.91 g/mol) but differs in melting point and chromatographic behavior [1].

Physicochemical characterization Quality control Structural verification

Synthetic Yield Benchmark: 92% Reported Yield for Electrophilic Bromination Route

A documented synthetic procedure for preparing 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine via electrophilic bromination of 5,7-dichloropyrazolo[1,5-a]pyrimidine with N-bromosuccinimide (NBS) and ammonium ceric nitrate (CAN) in acetonitrile achieves a 92% isolated yield after column chromatography . This high yield compares favorably to alternative halogenation protocols and provides a reproducible benchmark for laboratory-scale synthesis and quality assessment of commercial material.

Synthetic methodology Reaction optimization Process chemistry

Application-Specific Differentiation: Validated Intermediate for MAPKAPK2 Inhibitor Synthesis

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is specifically cited in patent literature as a key intermediate for synthesizing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), an anti-inflammatory target . This establishes a documented application trajectory distinct from other pyrazolo[1,5-a]pyrimidine halogenated derivatives, which are more commonly associated with CDK2, PDE, or other kinase targets . The compound's presence in patent applications WO2004/87707, WO2014/75168, and WO2015/70349 further validates its utility in proprietary medicinal chemistry programs .

MAPKAPK2 inhibition Anti-inflammatory drug discovery Kinase inhibitor synthesis

Validated Application Scenarios for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for C3-Arylated Pyrazolo[1,5-a]pyrimidine Libraries

The C3-bromine atom in 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine serves as an optimal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents at the electron-rich C3 position. This regioselective functionalization strategy is supported by the 2024 RSC Advances study confirming C3 as the exclusive site for electrophilic halogenation and cross-coupling compatibility [1]. Research groups synthesizing focused libraries of C3-functionalized pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies should prioritize this compound over C2 or C5 halogenated isomers, which exhibit divergent regioselectivity and coupling efficiency .

MAPKAPK2 Inhibitor Development for Anti-Inflammatory Drug Discovery

Medicinal chemistry teams targeting the MAPKAPK2 kinase for inflammatory disease indications require 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine as a validated building block for constructing lead compounds. Patent literature (WO2004/87707, WO2014/75168, WO2015/70349) explicitly cites this intermediate in the synthesis of MAPKAPK2 inhibitors [1]. Researchers should not substitute this compound with other pyrazolo[1,5-a]pyrimidine derivatives (such as those targeting CDK2 or PDE), as the halogenation pattern directly influences the resulting inhibitor's kinase selectivity profile and binding mode .

Quality Control Verification via Distinct Physicochemical Signatures

Analytical and quality control laboratories can leverage the compound's well-characterized physicochemical properties—melting point 73–75 °C and predicted density 2.16 g/cm³—to confirm the identity and purity of incoming shipments [1]. These values provide critical differentiation from the 2-bromo positional isomer (CAS 2668960-31-2), which shares identical molecular weight and formula but exhibits distinct melting behavior and chromatographic retention characteristics . Implementing melting point determination as a routine acceptance criterion reduces the risk of isomer misidentification.

In-House Synthesis Using Validated High-Yield Protocol

Research laboratories requiring on-demand access to 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine can employ the published electrophilic bromination protocol using NBS and CAN in acetonitrile, which reliably achieves 92% isolated yield from 5,7-dichloropyrazolo[1,5-a]pyrimidine [1]. This documented procedure enables cost-effective in-house preparation when commercial lead times are prohibitive and provides a verifiable quality benchmark for assessing vendor-supplied material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.